molecular formula C12H13NO2 B11898091 6-(2-Aminoethyl)naphthalene-2,3-diol

6-(2-Aminoethyl)naphthalene-2,3-diol

Cat. No.: B11898091
M. Wt: 203.24 g/mol
InChI Key: JBZFXXIUSUKCMN-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)naphthalene-2,3-diol is an organic compound with the molecular formula C12H13NO2 It is a derivative of naphthalene, featuring both amino and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)naphthalene-2,3-diol typically involves the aminomethylation of naphthalen-2-ol. This reaction can be carried out using formaldehyde and secondary aliphatic or heterocyclic diamines . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aminomethylation process to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)naphthalene-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that 6-(2-Aminoethyl)naphthalene-2,3-diol exhibits potential anticancer activity. A study demonstrated its effectiveness in inhibiting tumor growth in glioblastoma models. The compound was shown to disrupt metabolic pathways crucial for cancer cell survival, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects
Another significant application is in neuroprotection. The compound has been studied for its ability to protect neuronal cells from oxidative stress. In vitro experiments revealed that it could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents, suggesting potential therapeutic uses in neurodegenerative diseases.

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Its hydroxyl groups allow for easy functionalization and incorporation into polymer matrices. This application is particularly relevant in creating coatings with enhanced mechanical and chemical resistance.

Coating Compositions
Recent patents have highlighted the use of this compound in formulating advanced coating compositions. These coatings exhibit improved durability and resistance to environmental factors, making them suitable for automotive and industrial applications.

Analytical Chemistry Applications

Chromatographic Techniques
The compound has found utility in analytical chemistry, particularly in chromatographic methods. It serves as a standard or reference material in hydrophilic interaction liquid chromatography (HILIC) due to its unique interaction properties with various mobile phases. This application is critical for the analysis of complex biological samples where precise quantification is necessary.

Data Tables

Application Area Specific Use Findings/Results
Medicinal ChemistryAnticancer ActivityInhibits tumor growth in glioblastoma models
NeuroprotectionReduces apoptosis in neuronal cells under oxidative stress
Materials SciencePolymer SynthesisEnhances mechanical properties of polymer matrices
Coating CompositionsImproved durability and chemical resistance
Analytical ChemistryChromatographic StandardsEffective reference material for HILIC analyses

Case Studies

  • Anticancer Study on Glioblastoma
    A recent study published in a peer-reviewed journal explored the effects of this compound on glioblastoma cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent.
  • Neuroprotective Mechanism Investigation
    In another investigation focusing on neuroprotection, researchers treated neuronal cells with the compound and assessed oxidative stress markers. The findings revealed that pre-treatment with this compound significantly lowered levels of reactive oxygen species (ROS), suggesting its protective role against neurotoxic damage.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)naphthalene-2,3-diol involves its interaction with molecular targets through its amino and diol functional groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2-Aminoethyl)naphthalene-2,3-diol include:

  • Naphthalene-2,3-diol
  • 2,3-Dihydroxynaphthalene
  • Naphthalene-2,7-diol

Uniqueness

What sets this compound apart from these similar compounds is the presence of the aminoethyl group. This additional functional group provides unique reactivity and potential for interactions that are not present in the other compounds. This makes it particularly valuable in applications where both amino and diol functionalities are required.

Biological Activity

6-(2-Aminoethyl)naphthalene-2,3-diol is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the alkylation of naphthalene derivatives with 2-aminoethyl groups. The compound can be synthesized through various methods, including palladium-catalyzed reactions which promote regioselectivity in the functionalization of naphthalene rings .

Anti-Cancer Activity

This compound has been evaluated for its anti-cancer properties across various studies. The compound exhibits significant cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal adenocarcinoma.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
A549 (NSCLC)0.96
H1975 (NSCLC)0.79
CaCo-2 (Colorectal)13.95
HTB-140 (Melanoma)15.74

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells. For instance, treatment with this compound resulted in increased levels of cleaved poly (ADP-ribose) polymerase (PARP) and caspases, indicating activation of apoptotic pathways .

Research suggests that the compound may exert its effects through the inhibition of key signaling pathways involved in cell survival and proliferation. In particular, it has been shown to downregulate Akt signaling, which is crucial for cellular growth and survival . This downregulation leads to increased oxidative stress within the cells, further promoting apoptosis.

Case Studies

Case Study 1: Mechanistic Insights
In a study investigating the effects of various derivatives of naphthalene on NSCLC cells, it was found that modifications at the 6-position significantly enhanced anti-proliferative activity. Compounds similar to this compound demonstrated IC50 values comparable to or better than standard treatments .

Case Study 2: Comparative Efficacy
Another study compared the efficacy of bis(2-aminoethyl)amine derivatives against a panel of cancer cell lines. The findings indicated that derivatives with naphthalene scaffolds exhibited superior cytotoxicity compared to other structural analogs, highlighting the importance of structural features in determining biological activity .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-(2-aminoethyl)naphthalene-2,3-diol

InChI

InChI=1S/C12H13NO2/c13-4-3-8-1-2-9-6-11(14)12(15)7-10(9)5-8/h1-2,5-7,14-15H,3-4,13H2

InChI Key

JBZFXXIUSUKCMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1CCN)O)O

Origin of Product

United States

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